molecular formula C18H23N3O2 B2555739 1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione CAS No. 1009697-81-7

1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2555739
CAS No.: 1009697-81-7
M. Wt: 313.401
InChI Key: MCUDDCGGMQZHCZ-UHFFFAOYSA-N
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Description

    Reagents: Allyl bromide.

    Conditions: Base-catalyzed alkylation using potassium carbonate in acetone.

  • Attachment of Piperidin-1-yl Phenyl Group:

      Reagents: 4-(piperidin-1-yl)aniline.

      Conditions: Coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

    Biochemical Analysis

    Biochemical Properties

    It is known that the compound can rapidly conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function.

    Cellular Effects

    Compounds with a piperidine moiety have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects . Therefore, it is plausible that 1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione may have similar effects on various types of cells and cellular processes.

    Molecular Mechanism

    The molecular mechanism of action of this compound is not well-defined. Given its structure, it is likely to interact with biomolecules through binding interactions. For instance, it could potentially inhibit or activate enzymes, or cause changes in gene expression .

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions

    • Formation of Pyrrolidine-2,5-dione Core:

        Starting Material: Succinic anhydride.

        Reagents: Ammonia or primary amines.

        Conditions: Reflux in an appropriate solvent like ethanol or acetic acid.

    Chemical Reactions Analysis

    Types of Reactions: 1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

      Oxidation: Can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

      Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Common Reagents and Conditions:

      Oxidation: m-CPBA in dichloromethane at room temperature.

      Reduction: LiAlH4 in dry ether under reflux.

      Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).

    Major Products:

      Oxidation: N-oxide derivatives.

      Reduction: Reduced amine derivatives.

      Substitution: Substituted allyl derivatives with various functional groups.

    Scientific Research Applications

    1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been extensively studied for its applications in:

      Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

      Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

      Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

      Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.

    Comparison with Similar Compounds

      Thalidomide: Shares the pyrrolidine-2,5-dione core but lacks the allyl and piperidin-1-yl phenyl groups.

      Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.

      Pomalidomide: Another thalidomide derivative with potent anticancer activity.

    Uniqueness: 1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the allyl group allows for further functionalization, while the piperidin-1-yl phenyl moiety enhances its binding affinity to molecular targets.

    Properties

    IUPAC Name

    3-(4-piperidin-1-ylanilino)-1-prop-2-enylpyrrolidine-2,5-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23N3O2/c1-2-10-21-17(22)13-16(18(21)23)19-14-6-8-15(9-7-14)20-11-4-3-5-12-20/h2,6-9,16,19H,1,3-5,10-13H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MCUDDCGGMQZHCZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCCCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    313.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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